

# "2,2'-Dibromo-9,9'-spirobifluorene" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2,2'-Dibromo-9,9'-spirobifluorene

Cat. No.: B1249592

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2'-Dibromo-9,9'-spirobifluorene**, a key building block in the development of advanced organic electronic materials. This document details its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to materials science and potential implications for drug development research.

## Chemical Structure and IUPAC Name

**2,2'-Dibromo-9,9'-spirobifluorene** is a chemical compound featuring a unique spirocyclic structure. This architecture consists of two fluorene units that are orthogonally arranged around a central spiro-carbon atom.<sup>[1]</sup> This perpendicular alignment of the two  $\pi$ -systems is a defining characteristic of the molecule.<sup>[1]</sup> The bromine atoms are substituted at the 2 and 2' positions of the fluorene moieties.

The formal IUPAC name for this compound is 2,2'-dibromo-9,9'-spirobi[fluorene]<sup>[1]</sup>. An alternative, equally valid IUPAC name is 2,2'-Dibromo-9,9'-spirobi[9H-fluorene].<sup>[2]</sup>

Caption: Chemical structure of **2,2'-Dibromo-9,9'-spirobifluorene**.

## Physicochemical Properties

**2,2'-Dibromo-9,9'-spirobifluorene** is typically a white to off-white crystalline solid.[1][2][3] Its rigid, three-dimensional structure imparts high thermal stability and a high glass transition temperature, which are crucial properties for materials used in electronic devices.[4][5] The spiro-center prevents the close packing of molecules, leading to the formation of stable amorphous films.[6]

Table 1: Physicochemical Data of **2,2'-Dibromo-9,9'-spirobifluorene**

Property	Value	References
Molecular Formula	C <sub>25</sub> H <sub>14</sub> Br <sub>2</sub>	[1][2][3][7]
Molecular Weight	474.19 g/mol	[1][2]
Appearance	White to off-white powder/crystals	[1][2][3]
Melting Point	334-336 °C	[1]
Solubility	Good solubility in chloroform, methylene chloride, tetrahydrofuran, and ethyl acetate.	[1]
CAS Number	67665-47-8	[1][2][3]

## Experimental Protocols: Synthesis

The synthesis of **2,2'-Dibromo-9,9'-spirobifluorene** has been approached through various methods. The purity of the final product is critical, as isomeric impurities can be detrimental to the performance of resulting electronic materials.[8]

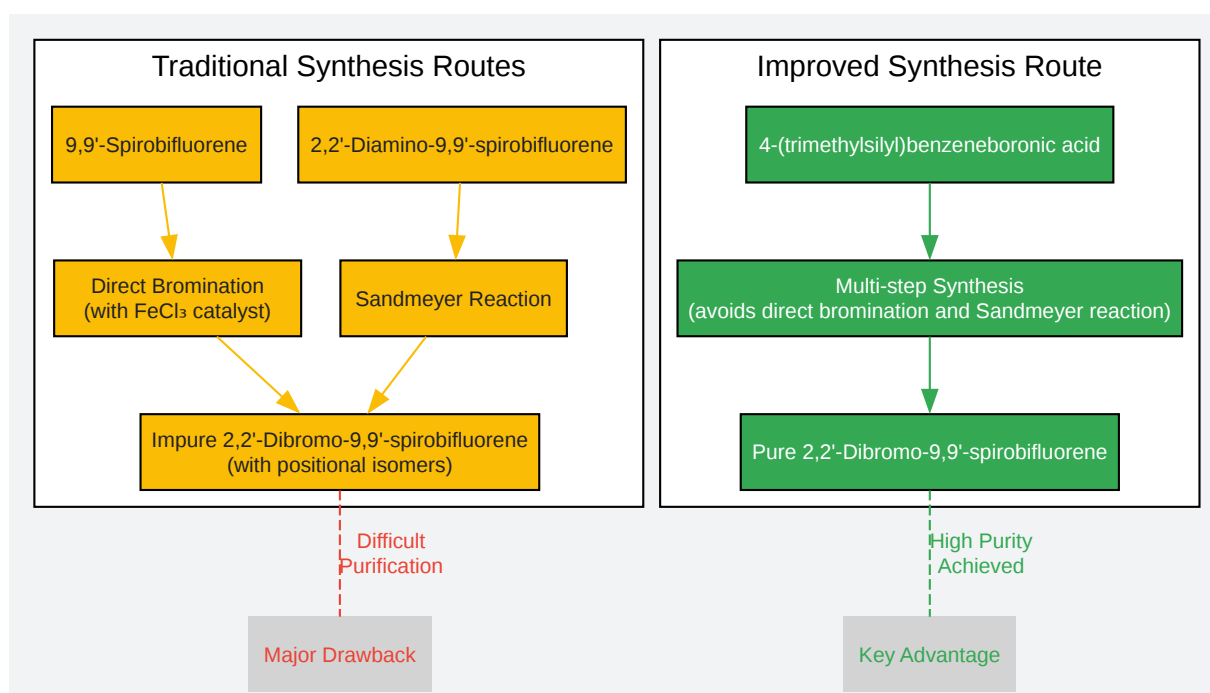
### Traditional Methods:

- **Direct Bromination:** This method involves the direct bromination of 9,9'-spirobifluorene, often using a catalytic amount of ferric chloride.[9] However, this approach can be problematic, leading to a mixture of bromine-substituted positional isomers, which are difficult to separate. [8]

- Sandmeyer Reaction: An alternative route involves the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene.[9] This method is also often plagued by the formation of side products and positional isomers.[8]

#### Improved Synthetic Route:

An improved and more reliable synthesis has been developed to overcome the challenges of the traditional methods.[10][11] This method avoids the direct bromination and Sandmeyer reaction, yielding pure **2,2'-Dibromo-9,9'-spirobifluorene** in multigram quantities.[8][9] One such reported synthesis involves a four-step process starting from 4-(trimethylsilyl)benzeneboronic acid, with a total overall yield of approximately 30%.[9]



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Caption: Comparison of synthetic routes for **2,2'-Dibromo-9,9'-spirobifluorene**.

## Applications in Research and Development

The unique structural and electronic properties of **2,2'-Dibromo-9,9'-spirobifluorene** make it a valuable intermediate for the synthesis of advanced materials.

- **Organic Light-Emitting Diodes (OLEDs):** This compound is a vital building block for materials used in OLEDs.<sup>[4][6]</sup> The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the facile introduction of various functional groups.<sup>[1][4]</sup> This enables the precise tuning of the electronic and optical properties of the resulting materials, which can be used in charge transport layers or as host materials for emissive layers.<sup>[4][6]</sup> The inherent stability of the spirobifluorene core contributes to the longevity and efficiency of OLED devices.<sup>[4][6]</sup>
- **Perovskite Solar Cells:** The spirobifluorene scaffold is also utilized in the development of hole-transporting materials (HTMs) for perovskite solar cells.<sup>[1]</sup> The high triplet energy and amorphous film-forming properties of spirobifluorene derivatives are advantageous for efficient charge extraction and overall device stability.<sup>[1][5]</sup>
- **Fluorescent Sensors:** Functionalized derivatives of **2,2'-Dibromo-9,9'-spirobifluorene** have been shown to exhibit interesting fluorescence properties, suggesting potential applications in the development of chemical sensors.<sup>[8][9]</sup>

While direct applications in drug development are not prominent, the synthetic methodologies and the understanding of structure-property relationships gained from the study of spirobifluorene derivatives can be of interest to medicinal chemists. The rigid, three-dimensional scaffold could be explored for the design of novel therapeutic agents where a defined spatial arrangement of functional groups is required.

## Conclusion

**2,2'-Dibromo-9,9'-spirobifluorene** is a cornerstone intermediate in the field of organic electronics. Its distinctive molecular architecture provides a robust platform for the synthesis of a wide array of functional materials with tailored optoelectronic properties. The development of reliable and scalable synthetic routes to high-purity **2,2'-Dibromo-9,9'-spirobifluorene** is crucial for advancing the performance and commercial viability of technologies such as OLED displays and perovskite solar cells. For researchers and developers, a thorough understanding of this compound's properties and reactivity is essential for innovating the next generation of organic electronic materials.

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